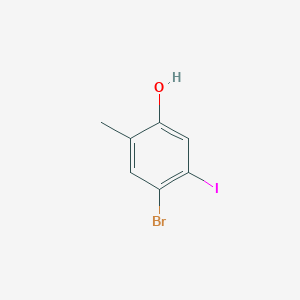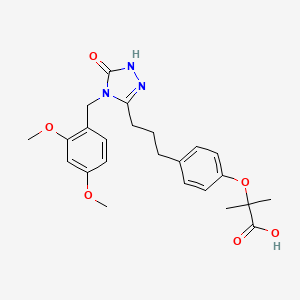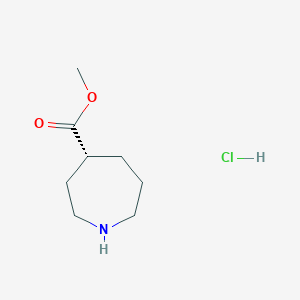
6-Bromo-2-fluoro-3-nitrobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-nitrobenzyl bromide is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzyl bromide core. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 6-Bromo-2-fluoro-3-nitrobenzyl bromide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a brominated benzyl compound followed by fluorination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Bromo-2-fluoro-3-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-fluoro-3-nitrobenzyl bromide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
6-Bromo-2-fluoro-3-nitrobenzyl bromide can be compared with other similar compounds such as:
3-Nitrobenzyl bromide: Lacks the fluorine and additional bromine atoms, making it less reactive in certain substitution reactions.
2-Fluoro-6-nitrobenzyl bromide: Similar structure but different positioning of the nitro and bromine groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H4Br2FNO2 |
|---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 |
InChI Key |
CQRIGZABJYRAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)





